Product packaging for Tetra-p-tolylsilane(Cat. No.:CAS No. 10256-83-4)

Tetra-p-tolylsilane

Cat. No.: B080896
CAS No.: 10256-83-4
M. Wt: 392.6 g/mol
InChI Key: DRHRIEKNAHSNPY-UHFFFAOYSA-N
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Description

Tetra-p-tolylsilane is a high-purity, tetrahedral organosilane compound characterized by its four p-tolyl (4-methylphenyl) substituents. This specific molecular architecture, featuring a central silicon atom surrounded by bulky, aromatic groups, confers significant steric hindrance and electronic properties, making it a valuable building block in advanced materials research. Its primary research value lies in the field of organic electronics, where it serves as a fundamental precursor for the synthesis of more complex molecular structures, such as dendrimers and star-shaped molecules, and as a key component in host materials for Organic Light-Emitting Diodes (OLEDs). The compound's rigid, three-dimensional structure helps to suppress excessive molecular aggregation and concentration quenching in the solid state, thereby enhancing the efficiency and longevity of phosphorescent OLED devices. Furthermore, this compound finds application in catalysis as a supporting ligand for metal complexes and in polymer chemistry as a cross-linking agent or monomer for producing high-performance, heat-resistant silicon-based polymers. Researchers utilize this compound to explore structure-property relationships in material science, leveraging its ability to modify morphology, thermal stability, and charge transport characteristics in novel material systems. It is supplied and characterized to meet the stringent requirements of chemical and materials science laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28Si B080896 Tetra-p-tolylsilane CAS No. 10256-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHRIEKNAHSNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283701
Record name tetrakis(4-methylphenyl)silane
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10256-83-4
Record name 10256-83-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrakis(4-methylphenyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetra P Tolylsilane and Its Precursors

Advanced Synthetic Routes for Tetra-p-tolylsilane

Grignard Reaction-Based Synthesis

The Grignard reaction is a well-established and widely used method for the preparation of organosilicon compounds, including this compound. scholaris.ca The fundamental approach involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon halide. wikipedia.org For the synthesis of this compound, the specific Grignard reagent required is p-tolylmagnesium bromide. fishersci.caguidechem.com

The synthesis begins with the preparation of the Grignard reagent itself. This is typically achieved by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). scholaris.cafishersci.ca

Reaction for Grignard Reagent Formation:

CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr

Once the p-tolylmagnesium bromide is formed, it is reacted with silicon tetrachloride. wikipedia.org In this step, the p-tolyl group from the Grignard reagent nucleophilically attacks the silicon atom, displacing the chloride ions. This substitution occurs four times to yield the final this compound product.

4 CH₃C₆H₄MgBr + SiCl₄ → Si(C₆H₄CH₃)₄ + 4 MgBrCl

The efficiency and yield of the Grignard synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the nature of the reactants.

Solvent: The solvent plays a crucial role in stabilizing the Grignard reagent. Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used because the lone pair of electrons on the oxygen atom can coordinate with the magnesium, stabilizing the reagent complex. nih.govnih.govuni.luthermofisher.com THF is often preferred as it can lead to more reactive Grignard reagents. fishersci.nouni.lu

Temperature: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to start, but often needs cooling to control the reaction rate. The subsequent reaction with silicon tetrachloride is also typically performed at controlled, often low, temperatures to prevent side reactions and maximize the yield of the tetra-substituted product over partially substituted silanes. researchgate.net

Reactant Purity and Stoichiometry: The use of pure reactants and anhydrous conditions is critical, as Grignard reagents react readily with water, which would quench the reagent and reduce the yield. researchgate.net The stoichiometric ratio of the Grignard reagent to silicon tetrachloride is also a key factor. A sufficient excess of the Grignard reagent is necessary to ensure complete substitution of all four chlorine atoms on the silicon tetrachloride. wikipedia.org

Table 1: Factors for Optimizing Grignard-Based Synthesis of this compound

Parameter Condition Rationale
Solvent Anhydrous diethyl ether or THF nih.govnih.govfishersci.nouni.lu Stabilizes the Grignard reagent. THF can increase reactivity.
Atmosphere Inert (e.g., Nitrogen, Argon) Prevents reaction of the highly reactive Grignard reagent with atmospheric moisture or oxygen.
Temperature Controlled, often low for the addition of SiCl₄ researchgate.net Manages exothermic reaction and minimizes formation of byproducts.
Reagents High purity, anhydrous researchgate.net Prevents quenching of the Grignard reagent by protic contaminants like water.

| Stoichiometry | Excess Grignard reagent | Drives the reaction towards the fully substituted this compound. wikipedia.org |

Silicon tetrachloride (SiCl₄) is the cornerstone silicon electrophile in this synthesis. wikipedia.orgnih.govnih.gov It is a volatile, colorless liquid that serves as the source of the central silicon atom in the this compound molecule. wikipedia.org The silicon atom in SiCl₄ is highly electrophilic due to the polarization of the Si-Cl bonds by the four electronegative chlorine atoms. This makes it susceptible to nucleophilic attack by the carbanionic carbon of the p-tolylmagnesium bromide Grignard reagent. wikipedia.org

The reaction proceeds via a stepwise substitution of the four chloride atoms. wikipedia.org The high reactivity of silicon tetrachloride allows the reaction to proceed to completion, forming the sterically hindered but stable this compound, provided that an adequate amount of the Grignard reagent is used under optimized conditions. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Alternative and Emerging Synthetic Approaches

While the Grignard reaction is a robust method, other synthetic strategies have been developed for the formation of arylsilanes, offering alternative pathways that may be advantageous under specific circumstances. encyclopedia.pub

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of arylsilanes. encyclopedia.pub

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. sigmaaldrich.com For arylsilane synthesis, this could involve reacting a silyl-substituted arylboronic acid with an aryl halide or, more relevant to this context, reacting p-tolylboronic acid with a tetrahalosilane. The reaction typically requires a base and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). sigmaaldrich.comfishersci.canih.govfishersci.fi

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. encyclopedia.pub The synthesis of this compound via this method would involve the reaction of a p-tolylstannane derivative, like p-tolyl(tributyl)stannane, with silicon tetrachloride in the presence of a palladium catalyst.

These methods can offer high functional group tolerance and milder reaction conditions compared to Grignard reactions. encyclopedia.pub

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Arylsilane Synthesis

Reaction Organometallic Reagent Key Features
Suzuki Organoboron (e.g., p-tolylboronic acid) nih.gov Mild conditions, commercially available reagents, byproducts are often inorganic and easily removed. sigmaaldrich.com

| Stille | Organostannane (e.g., p-tolyl(tributyl)stannane) | High functional group tolerance, but tin byproducts can be toxic and difficult to remove. encyclopedia.pub |

Direct metalation followed by reaction with a chlorosilane is another primary route to arylsilanes. scholaris.caresearchgate.net This method involves the deprotonation of an aromatic C-H bond using a strong organometallic base, typically an organolithium reagent, to form an aryllithium species. This highly nucleophilic intermediate is then quenched with an electrophilic silicon source. researchgate.net

For the synthesis of this compound, this would involve the reaction of p-tolyllithium (B8432521) with silicon tetrachloride. nih.gov The p-tolyllithium can be generated in situ from p-bromotoluene and an alkyllithium reagent (like n-butyllithium or tert-butyllithium) through a halogen-lithium exchange. researchgate.net

Reaction Scheme:

CH₃C₆H₄Br + R-Li → CH₃C₆H₄Li + R-Br

4 CH₃C₆H₄Li + SiCl₄ → Si(C₆H₄CH₃)₄ + 4 LiCl

This approach provides a powerful alternative to the Grignard method, particularly when the corresponding Grignard reagent is difficult to prepare or is not sufficiently reactive. scholaris.caresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) in Arylsilane Synthesis

Synthesis of p-Tolylsilane (B3168566) Derivatives

The preparation of functionalized p-tolylsilanes serves as a critical foundation for building more complex organosilicon structures. General approaches often utilize commercially available and cost-effective starting materials. researchgate.net

A common and practical method for synthesizing p-tolylalkoxy- and p-tolyl(hydrido)silanes is the Grignard reaction. researchgate.net This approach employs accessible reagents such as p-bromotoluene, which reacts with magnesium to form the Grignard reagent, p-tolylmagnesium bromide. This reagent is then reacted with various commercially available alkoxysilanes and chlorosilanes to yield the desired products. researchgate.netontosight.ai The versatility of this method allows for the synthesis of a range of p-tolylsilanes with different functional groups attached to the silicon atom. researchgate.net

Another synthetic strategy involves the condensation of p-tolyl-containing silanes with trimethylsilanol (B90980) in the presence of acetic acid, or by refluxing in dioxane with sodium hydroxide (B78521). mdpi.com A selective method for producing symmetrical disiloxanes and cyclotetrasiloxanes involves the hydrolytic condensation of p-tolyl-containing mono(ethoxy)silanes and di(ethoxy)silanes. This reaction is catalyzed by tetramethylammonium (B1211777) hydroxide ([Me4N]⁺OH–) under mild conditions (30 °C, atmospheric pressure) in acetone (B3395972) and ethanol, or even solvent-free. researchgate.net This method is noted for being scalable, with reported yields between 42% and 85%. researchgate.net

Table 1: Synthetic Approaches for p-Tolylalkoxy- and p-Tolyl(hydrido)silanes

Method Starting Reagents Key Conditions Products Reference
Grignard Reaction p-Bromotoluene, Mg, Alkoxy/Chlorosilanes Ether solvent p-Tolylalkoxysilanes, p-Tolyl(hydrido)silanes researchgate.net
Hydrolytic Condensation p-Tolyl(ethoxy)silanes [Me4N]⁺OH– catalyst, 30°C, 1-5 h Symmetrical disiloxanes, Cyclotetrasiloxanes researchgate.net

p-Tolyltrichlorosilane (B1580937) (p-TolylSiCl3) is a key intermediate in organosilicon chemistry. ontosight.ai The primary synthesis route for this compound involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride. ontosight.ai The high reactivity of the three chlorine atoms in p-tolyltrichlorosilane makes it a versatile precursor for creating various carbon-silicon bonds through substitution reactions. ontosight.ai

The conversion of p-tolyltrichlorosilane to the primary silane (B1218182), p-tolylsilane (p-TolylSiH3), is a crucial reduction step. A well-established method for this transformation utilizes a reducing agent such as lithium aluminum hydride (LiAlH4). acs.org

The process involves dissolving p-tolyltrichlorosilane in a suitable ether solvent, like diethyl ether (Et2O), and cooling the solution. acs.org Lithium aluminum hydride is then added portion-wise to control the reaction. acs.org Following the addition, the mixture is typically stirred for an extended period, allowed to warm to room temperature, and then refluxed to ensure the reaction goes to completion. acs.org The reaction is subsequently quenched, and the product is purified, often by distillation, to yield p-tolylsilane as a colorless liquid. acs.org A reported yield for this specific reduction is 65%. acs.org

Table 2: Summary of p-Tolyltrichlorosilane Reduction

Reactant Reducing Agent Solvent Key Steps Product Yield Reference

Synthesis of Other Relevant p-Tolylsilane Precursors (e.g., p-TolylSiCl3)

Green Chemistry and Sustainable Synthesis Considerations

In line with the principles of green chemistry, modern synthetic strategies aim to be more sustainable by using less toxic reagents, reducing waste, and employing milder reaction conditions. nih.govacs.org In the context of organosilicon chemistry, several approaches align with these goals.

One "green" approach involves the use of efficient catalytic systems and environmentally benign oxidants. For instance, a method for the aerobic oxidation of p-tolylsiloxanes to p-carboxyphenylsiloxanes has been developed. nih.gov This process utilizes a Co(OAc)2/N-hydroxysuccinimide (NHSI) catalytic system with oxygen (O2) from the air as the oxidant. nih.gov The reaction proceeds under mild conditions (40-60 °C, atmospheric pressure) and uses simple, inexpensive, and commercially available reagents. nih.gov

The selection of catalysts and solvents is critical for sustainable synthesis. nih.gov The development of methods that use cheap, commercially available catalysts, such as the [Me4N]⁺OH– used for hydrolytic condensation, avoids the need for expensive and often toxic heavy metal catalysts. researchgate.netresearchgate.net These reactions can also be performed under solvent-free conditions or in greener solvents, which significantly reduces waste and environmental impact. researchgate.net

Furthermore, optimizing for atom economy—maximizing the incorporation of all reactant materials into the final product—is a core principle of green chemistry. acs.org Synthetic protocols that offer simplified work-up procedures and high yields, such as the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydration reagent in other areas of organic synthesis, exemplify greener alternatives to more hazardous reagents like phosphoryl trichloride. rsc.org These principles are increasingly being applied to the synthesis of organosilicon compounds to create more sustainable and industrially scalable processes. researchgate.net

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 79043
p-Tolylsilane 138654
p-Tolylalkoxysilane Not available
p-Tolyl(hydrido)silane Not available
p-Tolyltrichlorosilane 12793
p-Bromotoluene 7502
Silicon tetrachloride 24816
Lithium aluminum hydride 28112
Diethyl ether 3283
Trimethylsilanol 12039
Acetic acid 176
Sodium hydroxide 14798
Dioxane 31275
Tetramethylammonium hydroxide 6380
Acetone 180
Ethanol 702
Cobalt(II) acetate 11166
N-Hydroxysuccinimide 76135
p-Toluenesulfonyl chloride 7455
Phosphoryl trichloride 24813

Spectroscopic Characterization and Advanced Analytical Techniques in Tetra P Tolylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the characterization of tetra-p-tolylsilane, offering detailed insights into its molecular framework.

Proton (¹H) NMR spectroscopy is fundamental in confirming the identity and purity of this compound. The spectrum is characterized by signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. Due to the molecule's symmetry, where the four tolyl groups are chemically equivalent, a simplified spectrum is expected. The aromatic protons typically appear as two distinct doublets in the aromatic region of the spectrum, a result of the para-substitution pattern on the benzene (B151609) rings. The methyl protons give rise to a single, sharp peak in the upfield region. The integration of these signals provides a quantitative measure of the relative number of protons, further confirming the structure.

Carbon-13 ({¹H}) NMR spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in In a proton-decoupled experiment, each unique carbon atom in the molecule gives a distinct signal. libretexts.orgmasterorganicchemistry.com For this compound, one would expect to observe signals for the four distinct types of carbon atoms in the tolyl groups: the ipso-carbon attached to the silicon atom, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the para-carbon of the methyl group. An additional signal corresponds to the methyl carbon itself. The chemical shifts of these carbons are influenced by their electronic environment, providing a detailed fingerprint of the molecule's carbon framework. libretexts.orglibretexts.org

Silicon-29 ({¹H}) NMR spectroscopy is a powerful probe of the local environment around the central silicon atom. rsc.org For this compound, a single resonance is typically observed in the ²⁹Si NMR spectrum, consistent with the single, highly symmetric silicon environment. The chemical shift of this signal is indicative of a tetracoordinate silicon atom bonded to four aryl groups.

In the solid state, anisotropic interactions can lead to significant broadening of NMR signals, obscuring detailed structural information. emory.edu High-resolution solid-state NMR spectra can be obtained using techniques like magic-angle spinning (MAS). emory.edunih.govmpg.de Solid-state MAS NMR studies of this compound and its derivatives provide valuable information on the molecular structure and packing in the solid phase. researchgate.net For instance, solid-state ¹³C MAS NMR can reveal subtle differences in the conformations of the tolyl groups that may not be apparent in solution-state NMR. researchgate.net Similarly, solid-state ²⁹Si MAS NMR can be used to study the silicon environment in crystalline or amorphous solid samples, offering insights into polymorphism and phase transitions. researchgate.netresearchgate.net Cross-polarization (CP) techniques are often employed in solid-state NMR to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si. mpg.de

While not directly applied to the monomeric this compound, deconvolution techniques in ²⁹Si{¹H} NMR are crucial for characterizing polymers that incorporate tolyl-silane moieties. researchgate.net In such polymers, the silicon atoms can exist in various chemical environments, leading to overlapping peaks in the ²⁹Si NMR spectrum. rsc.org Deconvolution, a process of mathematically separating these overlapping signals, allows for the quantification of different silicon species within the polymer structure. researchgate.netrsc.orgnih.govchemrxiv.org This information is vital for understanding the polymer's composition, branching, and cross-linking, which in turn dictate its physical and chemical properties.

²⁹Si{¹H} NMR Spectroscopy for Silicon Environment Characterization

Solid-State MAS NMR Studies of this compound and Derivatives

Infrared (IR) and Raman Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the tolyl groups. The spectrum of this compound would show strong absorptions corresponding to the C-H stretching vibrations of the aromatic rings and the methyl groups. spectroscopyonline.com The C=C stretching vibrations within the aromatic rings also give rise to characteristic bands. spectroscopyonline.com Furthermore, the out-of-plane C-H bending vibrations can be indicative of the para-substitution pattern of the tolyl groups. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M•⁺). carleton.edu The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. This energetically unstable molecular ion often breaks apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is reproducible and characteristic of the molecule's structure. carleton.edu

For this compound (C₂₈H₂₈Si), the molecular weight is approximately 392.57 g/mol . A high-resolution mass spectrum would confirm this precise mass. The fragmentation pattern would be dominated by cleavages of the silicon-carbon bonds, which are typically weaker than the C-C bonds within the aromatic rings.

Plausible Fragmentation Pathway for this compound:

Initial Fragmentation: The most likely initial fragmentation would be the loss of a tolyl radical (•C₇H₇), resulting in a triphenylsilyl cation fragment [Si(C₇H₇)₃]⁺.

Subsequent Fragmentation: This fragment could then undergo successive losses of tolyl groups.

Base Peak: The most stable carbocation fragment typically forms the base peak (the most intense peak) in the spectrum. In this case, fragments like the tolyl cation ([C₇H₇]⁺, m/z = 91) or the triphenylsilyl cation would be prominent.

This analytical approach is crucial for confirming the identity and purity of synthesized this compound. libretexts.org

X-ray Diffraction (XRD) and Crystallography Studies

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the molecular structure of a compound, provided a suitable single crystal can be grown. researchgate.net The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be resolved. rsc.org

While a specific crystal structure for this compound is not widely published, extensive studies on the closely related compound tetrakis(ethynyl-p-tolyl)silane illustrate the depth of information obtainable. In the solid state, this molecule's structure was determined by X-ray diffraction, revealing key bond lengths and angles. researchgate.netucmerced.edu For instance, the Si-C bond length was found to be 1.815(2) Å and the C≡C bond length was 1.203(3) Å. researchgate.netucmerced.edu Such data provides unequivocal proof of molecular structure.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze finely ground, polycrystalline samples. uhu-ciqso.es It is particularly useful for identifying crystalline phases and can also be used to assess the degree of crystallinity in a material. libretexts.orgacs.org Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials, which lack long-range atomic order, produce a broad, diffuse halo. libretexts.org

This technique is valuable in materials science to characterize the bulk properties of a substance. uhu-ciqso.es For example, in the study of poly(p-tolylsilane), a polymer derived from a related monomer, its predominantly amorphous nature was established using X-ray powder diffraction. researchgate.net This indicates that while the monomer, this compound, may be crystalline, its polymeric form can be amorphous. PXRD is therefore a crucial tool for assessing the solid-state morphology of both the monomer and any derived polymers. In another case, the crystal structure of the complex tetraphosphine Si(CH₂PPh₂)₄ was solved entirely from powder X-ray diffraction data, demonstrating the power of the technique even when single crystals are unavailable. nih.gov

The analysis of crystallographic data from an SC-XRD experiment yields a wealth of precise structural parameters. This information is typically summarized in a crystallographic data table, which includes the crystal system, space group, unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). researchgate.net

As a representative example, the crystallographic data for the related compound tetrakis(ethynyl-p-tolyl)silane is presented below. This data allows for a complete and unambiguous description of how the molecules pack together in the solid state.

Table 1: Crystallographic Data for Tetrakis(ethynyl-p-tolyl)silane. researchgate.net
ParameterValue
Empirical FormulaC₃₆H₂₈Si
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)19.665(2)
b (Å)19.665(2)
c (Å)7.2900(11)
α (°)90
β (°)90
γ (°)90
Volume (ų)2824.1(6)
Z4
Reflections Collected17538

This level of detailed analysis is essential for understanding structure-property relationships and for the rational design of new materials.

Computational Chemistry and Theoretical Investigations of Tetra P Tolylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of the electronic structure and properties of molecular systems. researchgate.net For tetra-aryl-silanes, including Tetra-p-tolylsilane, DFT provides a powerful tool to explore various facets of their chemical nature.

Elucidation of Electronic Structure and Properties

The electronic properties of materials are often investigated by analyzing the band structure and density of states (DOS). rsc.org In silicon-containing compounds, the conduction band minimum is frequently dominated by silicon states, while the valence band maximum can be influenced by the nature of the organic ligands. nih.gov For instance, in silicon nitrides, the valence-band maximum is composed of nitrogen lone pair states, but with increasing silicon content, it becomes dominated by Si-Si bonding combinations. nih.gov While specific data for this compound is not abundant, analogies from these studies suggest that the tolyl groups will significantly influence the electronic properties. The electron-donating methyl groups on the phenyl rings in this compound are expected to modulate the HOMO and LUMO energy levels compared to unsubstituted tetraphenylsilane (B94826).

Investigations into organochalcogenide complexes have shown that the addition of electron-rich methyl groups to cyclopentadienyl (B1206354) rings can alter the ionization potential and electron affinity of the complex. uu.nl This principle can be extended to this compound, where the methyl groups on the phenyl rings would likely influence its stability and electronic characteristics.

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are a valuable tool for elucidating reaction mechanisms and analyzing the energetics of transition states. researchgate.netamericanelements.com For instance, in the Wittig reaction, DFT has provided strong support for the generally accepted mechanism and has been instrumental in understanding the selectivity of the reaction. mdpi.com The methodology involves optimizing the geometries of reactants, transition states, intermediates, and products to map out the potential energy surface of a reaction. semanticscholar.org

While specific reaction mechanism studies for this compound are not extensively documented, research on related compounds provides a framework for how such investigations would be conducted. For example, the study of the rotational barrier for a muoniated-tetraphenylsilane system using DFT involved geometry optimization to determine the local energy minima and the hyperfine coupling constant for the muonium at different positions on the phenyl ring. uitm.edu.my This type of analysis is crucial for understanding the dynamics of bond rotation, which can be a key step in certain reaction mechanisms. The calculated rotational barrier for the muonium-attached phenyl ring was found to be less than 0.8 eV. uitm.edu.my

Furthermore, computational studies on the deaminative hydrogenation of amides by bifunctional catalysts showcase the power of DFT in comparing different mechanistic pathways, such as C=O versus C–N bond hydrogenation. researchgate.net Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of a molecule are critical to its properties and reactivity. Conformational analysis through computational methods like DFT helps in identifying the most stable conformers of a molecule. nih.govnih.gov For complex molecules such as tetrasilylmethane derivatives, which are structurally analogous to this compound, a combination of gas electron diffraction (GED) experiments and ab initio calculations has been used to identify multiple unique conformers with similar ground-state energies. acs.org

In the case of macrocyclic compounds, a combination of molecular dynamics and DFT has been employed to map the conformational space and determine the free energy of different conformers. rsc.org For this compound, the rotation of the four p-tolyl groups around the central silicon atom would lead to a complex potential energy surface with multiple minima corresponding to different stable conformations. DFT calculations would be essential to determine the relative energies of these conformers and the energy barriers for interconversion between them. The study on muoniated-tetraphenylsilane revealed an energy profile with two maxima upon rotation of the phenyl ring, indicating the presence of energetic barriers to rotation. uitm.edu.my

Prediction of Spectroscopic Parameters

DFT and time-dependent DFT (TD-DFT) are widely used to predict various spectroscopic properties, including NMR, EPR, and UV-Vis spectra. nih.govmdpi.com These computational methods can provide valuable insights that complement experimental data. amanote.com For instance, machine learning approaches combined with DFT have been developed to predict absorption spectra of organic molecules with high accuracy. nih.gov These methods often use electronic descriptors obtained from low-cost DFT calculations, such as orbital energy differences and transition dipole moments. nih.gov

For paramagnetic species, DFT protocols have been established to predict spin Hamiltonian parameters for EPR spectroscopy. mdpi.com While this compound itself is not paramagnetic, this highlights the broad applicability of DFT in spectroscopy. In the context of NMR, computational methods can be used to calculate chemical shifts, which can aid in the structural elucidation and conformational analysis of molecules like this compound. nih.gov Theoretical spectroscopic studies on diatomic molecules have also demonstrated the reliability of TD-DFT in determining various spectroscopic constants. mdpi.com

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

MD simulations track the movement of atoms and molecules over time based on classical mechanics, allowing for the study of processes like conformational changes and aggregation. mdpi.com For example, MD simulations have been used to study the aggregation and viscosity of asphaltene molecules, providing insights at the atomic level. rsc.org Such simulations could be employed to understand the intermolecular interactions and bulk properties of this compound.

Monte Carlo simulations use random sampling to model the probability of different outcomes. investopedia.com In materials science, they are used to simulate phenomena such as the adsorption of molecules on surfaces and the phase behavior of materials. mdpi.comnanobioletters.com For instance, Grand Canonical Monte Carlo simulations have been used to characterize the methane (B114726) uptake in porous polymer networks derived from tetraphenylsilane. researchgate.net This indicates the potential for using MC simulations to explore the properties of materials based on this compound.

Quantum Chemical Calculations for Advanced Optoelectronic Properties

Quantum chemical calculations are essential for designing and understanding materials with advanced optoelectronic properties. alfa-chemistry.comamericanelements.com These calculations, often based on DFT and TD-DFT, can predict properties like band gaps, charge transport abilities, and emission spectra, which are crucial for applications in devices like organic light-emitting diodes (OLEDs). alfa-chemistry.comamanote.comcern.ch

Tetra-aryl-silane derivatives are known for their wide energy gap, high triplet energy level, and good thermal and morphological stability, making them promising materials for optoelectronics. The sp3-hybridized silicon atom in these molecules can break the conjugation between the aryl groups, which can be advantageous for certain applications. By functionalizing the aryl groups, for example by introducing carbazole (B46965) moieties to tetraphenylsilane, the frontier molecular orbitals and charge transport abilities can be tuned. investopedia.com

Reactivity Studies and Mechanistic Insights

Catalytic Reactions Involving Tetra-p-tolylsilane and Related Silanes

The catalytic dehydrocoupling of primary silanes, such as p-tolylsilane (B3168566), represents a significant pathway for the synthesis of polysilanes. acs.orgsci-hub.se This method serves as an alternative to the traditional Wurtz coupling of dichlorosilanes. koreascience.kr The dehydrocoupling process involves the formation of silicon-silicon bonds with the concurrent elimination of hydrogen gas. koreascience.krresearchgate.net Group 4 metallocenes, particularly those based on zirconium and hafnium, have been identified as effective catalysts for this polymerization. acs.orgkoreascience.kr The reaction typically yields low molecular weight polysilanes. sci-hub.se

The polymerization of p-tolylsilane, specifically, has been investigated to understand how the choice of the aryl group on the silane (B1218182) monomer affects the stereocontrol of the resulting polymer chain. acs.org The presence of the p-methyl substituent on the phenyl ring is thought to decrease the reaction rate through inductive effects, which could potentially lead to a higher degree of stereoselection during the formation of new stereocenters in the polymer. acs.org

Zirconocene-based catalysts are commonly employed for the dehydrocoupling polymerization of p-tolylsilane. acs.org A typical catalytic system involves the activation of a zirconocene (B1252598) dichloride precatalyst, such as Cp₂ZrCl₂ (Cp = cyclopentadienyl), with an activating agent like n-butyllithium (n-BuLi). acs.org The polymerization of p-tolylsilane using 1.0 mol % of the zirconocene precatalyst and 2.0 mol % of n-BuLi has been shown to produce poly(p-tolylsilane). acs.org

The reaction mechanism for group 4 metallocene-catalyzed silane dehydrocoupling is widely accepted to proceed through a sigma-bond metathesis pathway. researchgate.netuvm.edu The active catalytic species is believed to be a metallocene hydride. koreascience.kr The process generally results in a bimodal molecular weight distribution, indicating the formation of both linear and cyclic polysilane oligomers. acs.org For instance, the use of the parent zirconocene catalyst (Cp₂ZrCl₂) in the polymerization of p-tolylsilane yielded poly(p-tolylsilane) with a weight-average molecular weight (Mw) of 2275 and a polydispersity index (PD) of 1.4, with a linear to cyclic product ratio of 2.3. acs.org

The structure of the metallocene catalyst significantly influences the properties of the resulting polysilane, including its molecular weight and stereochemistry. acs.org Substitution on the cyclopentadienyl (B1206354) (Cp) rings of the zirconocene catalyst has a notable effect. For example, using substituted zirconocenes leads to the formation of higher molecular weight linear polymers compared to the unsubstituted parent zirconocene. acs.org This is attributed to the inhibition of the formation of low-molecular-weight cyclic species by the bulkier substituted catalysts. acs.org

A study utilizing both achiral and chiral zirconocene dichlorides as precatalysts for the dehydropolymerization of p-tolylsilane demonstrated this effect. acs.org The catalysts investigated were Cp₂ZrCl₂, Cp(Cpˢⁱ)ZrCl₂, and (Cpˢⁱ)₂ZrCl₂, where Cpˢⁱ* is a chiral functionalized cyclopentadienyl ligand (C₅H₄Si(CH₃)₂-(1R)-endo-(+)-OC₁₀H₁₇). acs.org The results, summarized in the table below, show a clear trend of increasing molecular weight with increased substitution on the catalyst.

Table 1: Molecular Weight Data for the Catalytic Dehydropolymerization of p-Tolylsilane

Catalyst Mw Mn PDI DP Linear/Cyclic Ratio
Cp₂ZrCl₂ 2275 1630 1.4 20 2.3
Cp(Cpˢⁱ*)ZrCl₂ 3215 2248 1.4 29 3.5
(Cpˢⁱ*)₂ZrCl₂ 3824 2655 1.4 34 4.1

Data sourced from a study on the synthesis and characterization of atactic poly(p-tolylsilane). acs.org

Despite the use of chiral catalysts with the intention of influencing the stereochemistry of the polymer, the resulting poly(p-tolylsilane) was found to be atactic in all cases. acs.org Spectroscopic analysis indicated that the polymer propagation did not proceed via a mechanism of enantiomorphic site control. acs.org The linear selectivity in dehydrocoupling reactions is also influenced by the choice of the group 4 metal, with hafnocene catalysts generally showing higher linear selectivity than their zirconocene counterparts. koreascience.kr

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. umb.edulibretexts.org This process is crucial for the activation of various chemical bonds, including the silicon-hydrogen (Si-H) bond in silanes. libretexts.org

The activation of Si-H bonds in silanes by transition metal complexes is a key step in many catalytic processes. nih.gov This activation can occur through oxidative addition, where the Si-H bond adds across the metal center, forming a metal-hydride and a metal-silyl species. libretexts.org Spectroscopic evidence suggests the formation of an intermediate silyl (B83357) σ-complex before the insertion occurs. libretexts.org This reaction proceeds with retention of configuration at the silicon atom. libretexts.org

Some transition metal complexes can also activate Si-H bonds in an electrophilic manner, polarizing the bond and leading to reactivity akin to that of silylium (B1239981) cations, without the metal center undergoing a two-electron oxidative addition/reductive elimination process. nih.gov

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is a significant method for the synthesis of organosilicon compounds and is often catalyzed by transition metal complexes, with platinum-based catalysts being particularly important. wikipedia.orgacs.org

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism proposes the formation of an intermediate metal complex containing a hydride, a silyl ligand, and the unsaturated substrate. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org Asymmetric hydrosilylation can be achieved using chiral ligands on the metal catalyst, enabling the synthesis of chiral organosilicon products with high enantioselectivity. wikipedia.org The combination of platinum-catalyzed hydrosilylation with palladium-catalyzed cross-coupling provides a method for the formal hydrocarbation of terminal alkynes. organic-chemistry.org

Metallocene-Catalyzed Dehydropolymerization (e.g., Zirconocene Catalysts)

Catalysis in Organic Synthesis

While this compound itself is not typically a direct catalyst, related tri-p-tolylsilane and its derivatives are instrumental in catalytic processes, particularly in amidation reactions. Triarylsilanols, which can be derived from precursors like tri-p-tolylsilane, have emerged as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. researchgate.net In these reactions, the electronic properties of the substituents on the aryl rings of the silanol (B1196071) significantly influence catalytic activity. nih.gov

Studies on various electronically differentiated triarylsilanols have shown that tris(p-haloaryl)silanols are more active catalysts than the parent triarylsilanol. nih.govacs.org Specifically, the bromide-containing version demonstrates the highest activity. nih.govacs.org For instance, at a 30 mol % loading, a p-bromo silanol catalyst can achieve quantitative conversion to the amide product within 6 hours, a rate approximately ten times faster than the uncatalyzed reaction. nih.govacs.org However, strongly electron-withdrawing substituents can lead to catalyst decomposition. nih.gov The catalytic cycle is also subject to product inhibition, with tertiary amides showing a more significant inhibitory effect than secondary amides. nih.govacs.org

In the realm of cross-coupling reactions, the focus is often on the coupling of organosilanes with organic halides, a field where palladium complexes are common catalysts. nih.gov While direct catalytic use of this compound in these reactions is not prominent, the principles of silane reactivity are central. The rate and success of transition-metal-mediated cross-coupling reactions involving arylsilanes can be influenced by the nature of the aryl group, such as the difference between a phenyl and a p-tolyl group. acs.org The inductive effects of substituents like the p-methyl group can alter the reaction rate. acs.org For the synthesis of complex structures like tetrasubstituted alkenes, alkenyl silanes can be used in Hiyama cross-coupling reactions. mdpi.com

Mechanistic Investigations of Silicon-Containing Reactions

Linear free-energy relationships (LFERs), particularly the Hammett equation, are powerful tools for understanding the mechanisms of silylation reactions. researchgate.netacs.orgresearcher.lifenih.gov By examining the effect of p-substituted triphenylsilyl chlorides on silylation-based kinetic resolutions, researchers have found that electron-donating groups on the silyl chloride slow down the reaction rate but increase selectivity. acs.orgnih.gov Conversely, electron-withdrawing groups accelerate the reaction while decreasing selectivity. acs.orgnih.gov

The study of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. nih.gov In silylation reactions catalyzed by isothioureas, mechanistic investigations using techniques like Reaction Progress Kinetic Analysis (RPKA) have provided insights into the reaction orders of the components. nsf.govrsc.orgrsc.org For example, in the silylation of alcohols using triphenylsilyl chloride and an isothiourea catalyst, the reaction was found to have a higher order with respect to the silyl chloride. rsc.orgrsc.org This finding suggests a multi-step mechanism where the catalyst and silyl chloride interact, and a second equivalent of the silyl chloride aids in forming the reactive intermediate that participates in the rate-determining step. rsc.orgrsc.org

Mass spectrometry is another powerful technique for detecting and characterizing charged, low-abundance reactive intermediates in organometallic and metal-catalyzed reactions. nih.gov While neutral intermediates in reactions like palladium-catalyzed cross-couplings can be challenging to detect, strategies such as charge-tagging of ligands or reactants can make them observable by electrospray ionization mass spectrometry (ESI-MS). nih.gov It is important to note that the ionization process itself can sometimes generate ions not present in the solution phase, a factor that must be considered when interpreting the results. nih.gov In situ spectroscopic methods like IR and NMR, as well as X-ray absorption spectroscopy, are also crucial for identifying surface species and reaction intermediates in heterogeneous catalysis. rsc.org

Linear Free-Energy Relationships in Silylation Reactions

Functionalization and Derivatization Reactions of this compound

The functionalization of this compound opens pathways to a variety of derivatives with tailored properties. While the direct conversion of this compound to tetrakis(ethynyl-p-tolyl)silane is not explicitly detailed in the provided context, the synthesis of related ethynyl (B1212043) silanes provides a general strategy. For instance, tetrakis((trimethylsilyl)ethynyl)silane can be synthesized and subsequently deprotected in a stepwise manner using trifluoromethanesulfonic acid to yield partially and fully deprotected tetraethynylsilanes. nih.gov A related derivative, tetrakis(4-ethynylphenyl)silane, is also a known compound. ambeed.com

Another approach to derivatization involves the modification of the p-tolyl groups. For example, dimethylbis(p-tolyl)silane can be functionalized through bromination of the methyl groups on the tolyl substituents using N-bromosuccinimide. cdnsciencepub.com The resulting benzyl (B1604629) bromides can then be converted to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines, demonstrating the versatility of the tolyl groups for introducing new functionalities. cdnsciencepub.com

This compound itself is not a typical ligand for the synthesis of metal-organic frameworks (MOFs) because it lacks the necessary coordinating functional groups. However, derivatives of this compound can be designed to act as ligands. MOFs are constructed from metal ions or clusters connected by organic linkers, which are typically multidentate ligands. wikipedia.org

The synthesis of functionalized ligands is a key aspect of designing MOFs with specific properties. rsc.orgchemrxiv.org For example, by introducing carboxylic acid groups onto the aryl framework of a silane, it can be transformed into a suitable linker for MOF synthesis. A relevant example is the synthesis of 1,1,2,2-tetrakis[4-(4-carboxyphenyl)-1H-pyrazol-1-yl]ethane, which, upon reaction with transition metals, forms 3D MOFs. rsc.org Similarly, derivatives of this compound could be conceptualized where the tolyl groups are functionalized with coordinating groups like carboxylates, pyridyls, or triazoles to enable their use as tetratopic linkers in the construction of MOFs. wikipedia.orgchemrxiv.orgmdpi.com

Applications of Tetra P Tolylsilane in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The non-planar and bulky nature of tetra-p-tolylsilane and its derivatives plays a crucial role in preventing intermolecular interactions such as π-π stacking in solid-state devices. This morphological stability is highly desirable in organic electronics, where it can lead to improved device performance and longevity.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the choice of host material is critical for achieving high efficiency and stability. Tetraphenylsilane (B94826) derivatives, including those with tolyl groups, have been investigated as host materials due to their high triplet-state energy and good thermal stability. The central sp3-hybridized silicon atom in these molecules effectively disrupts the conjugation between the aromatic side groups, which helps to maintain a high triplet energy level. This high triplet energy is essential to confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss and ensuring efficient light emission.

Several studies have highlighted the use of tetraphenylsilane derivatives as hosts. For instance, diphenyldi(o-tolyl)silane (UGH1) and other similar compounds have been employed as host materials in the emissive layer of electrophosphorescent OLEDs. These materials exhibit high singlet (around 4.5 eV) and triplet (around 3.5 eV) energies, which effectively suppresses energy transfer quenching pathways, leading to highly efficient deep blue PhOLEDs.

Derivatives of tetraphenylsilane have been synthesized to further optimize OLED performance. For example, by coupling dibenzothiophene (B1670422) (DBT) and dibenzofuran (B1670420) (DBF) moieties with a bis(4-bromophenyl)diphenylsilane (B1267813) core, researchers have created host materials with high triplet energies and high glass transition temperatures. Green PhOLEDs using these hosts with the dopant (2-phenylpyridine)iridium(III) have achieved impressive external quantum efficiencies (EQE) of up to 24.5% and high luminance.

Another approach involves linking a p-substituted tetraphenylsilane to a fluorene (B118485) framework. This design enhances thermal and morphological stability while preserving the high triplet energy gap necessary for efficient blue phosphorescence. OLEDs using such a host material, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), with iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2'] (FIrpic) as the guest, have demonstrated high external quantum efficiencies of up to 15%.

Furthermore, tetraphenylsilane has been shown to be a promising non-conjugated core for developing host materials with high glass transition temperatures for blue thermally activated delayed fluorescence (TADF) OLEDs. By attaching carbazole (B46965) (donor) and pyridine (B92270) (acceptor) units to a tetraphenylsilane core, new host materials with high triplet energies (2.85–2.90 eV) and high glass transition temperatures (118–164 °C) have been synthesized. TADF OLEDs using these hosts have shown excellent performance with maximum external quantum efficiencies reaching up to 18.8%.

A host material containing a tetraphenylsilane moiety, 9-(4-triphenylsilanyl-(1,1',4,1'')-terphenyl-4''-yl)-9H-carbazole (TSTC), has also been synthesized for green PhOLEDs. This material was designed to have a high triplet energy level, as well as thermal and chemical stability, leading to devices with a maximum EQE of 19.8% and a power efficiency of 59.4 lm/W.

Host Material Containing Tetraphenylsilane MoietyDopantEmission ColorMax. External Quantum Efficiency (EQE)
Bis(4-(dibenzo[b,d]thiophen-4-yl)phenyl)diphenylsilane(2-phenylpyridine)iridium(III)Green24.5%
Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2'] (FIrpic)Sky-Blue15%
Bis(4-(9H-carbazol-9-yl)phenyl)bis(4-(pyridin-3-yl)phenyl)silaneTADF emitterBlue18.7%
9-(4-(tris(4-(pyridin-3-yl)phenyl)silyl)phenyl)-9H-carbazoleTADF emitterBlue18.8%
9-(4-triphenylsilanyl-(1,1',4,1'')-terphenyl-4''-yl)-9H-carbazole (TSTC)(2-phenylpyridine)iridium(III)Green19.8%

Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of organic electronics, and their performance is highly dependent on the charge transport characteristics of the organic semiconductor used. americanelements.com Molecules with extensive π-conjugation are typically good candidates for p-type semiconductors due to their high-lying Highest Occupied Molecular Orbitals (HOMO). nih.gov While many organic semiconductors have been developed, the search for materials with high mobility and stability continues. nih.gov

Arylsilanes, the class of compounds to which this compound belongs, have been explored in the context of OFETs. thegoodscentscompany.com The silicon-containing core can be functionalized to tune the electronic properties of the material. However, specific studies detailing the performance of pristine this compound as the active semiconductor layer in OFETs are not extensively reported in the literature. Its bulky, non-planar structure, which is advantageous for morphological stability in OLED hosts, may hinder the close intermolecular packing that is often required for efficient charge transport in OFETs.

Research in this area has often focused on modifying the core silane (B1218182) structure or creating copolymers to enhance charge transport properties. The development of both p-type and n-type organic semiconductors is crucial for the fabrication of complementary circuits. sigmaaldrich.comnih.gov

Photovoltaic Applications

Organic photovoltaic (OPV) devices, or solar cells, rely on the generation of excitons in a photoactive layer and their subsequent dissociation into free charge carriers. nih.gov The efficiency of this process is dependent on the morphology of the active layer, which is often a blend of donor and acceptor materials. nih.gov

Design of π-Conjugated Systems with Tunable Electronic Properties

The design of π-conjugated molecules and polymers is fundamental to the advancement of organic electronics, as their optical and electronic properties are directly related to the extent of π-conjugation and intermolecular organization. labsolu.ca A key strategy in the design of these materials is the ability to tune their electronic properties to suit specific applications. labsolu.ca

This compound offers a unique structural motif for the design of larger, functional organic materials. The central sp3-hybridized silicon atom acts as a non-conjugated linker, effectively isolating the electronic properties of the four attached p-tolyl groups. This allows for the synthesis of three-dimensional molecules where the chromophoric units are held in a rigid, well-defined spatial arrangement, but are electronically decoupled through the core.

This interruption of conjugation is a powerful design element. For example, it allows for the creation of host materials with high triplet energies, as the excitons are confined to the individual aromatic arms rather than delocalizing over the entire molecule. By choosing different aromatic or functional groups to attach to the silicon core, the electronic properties of the resulting molecule can be precisely tuned. This approach has been used to create a variety of materials for OLEDs, where the goal is to match the energy levels of the host with that of the emitting dopant. Furthermore, this design principle can be extended to the synthesis of more complex, multi-functional molecules where different arms of the this compound core are functionalized with different groups, leading to materials with, for example, both hole-transporting and electron-transporting moieties within the same molecule.

Polymers and Resins

The properties of silicon-containing polymers can be significantly influenced by the organic groups attached to the silicon backbone. The use of aromatic groups like the p-tolyl group can impart specific thermal and electronic characteristics to the resulting polymer.

Poly(p-tolylsilane) and its Microstructure

Poly(p-tolylsilane) is a polysilane macromolecule composed of repeating p-tolylsilane (B3168566) units, featuring a backbone of silicon-silicon bonds. alfa-chemistry.com A key property of polysilanes is the σ-σ* electron delocalization that extends along the silicon backbone, which is responsible for many of their useful physical properties. alfa-chemistry.com

The synthesis of poly(p-tolylsilane) can be achieved through the catalytic dehydrocoupling of the p-tolylsilane monomer. alfa-chemistry.com The microstructure of the resulting polymer, specifically its tacticity (the stereochemical arrangement of the side groups along the polymer chain), is of significant interest as it can influence the polymer's properties.

Studies on the synthesis of poly(p-tolylsilane) using various zirconocene (B1252598) dichloride catalysts have shown that the resulting polymer is predominantly atactic. alfa-chemistry.com This means that the p-tolyl side groups are randomly arranged along the polymer chain. This atactic microstructure was confirmed through analysis of the polymer using 29Si{1H} and 1H NMR spectroscopy. alfa-chemistry.com The atactic nature of the polymer contributes to its amorphous, glassy solid form. alfa-chemistry.com Differential scanning calorimetry (DSC) of these atactic poly(p-tolylsilane) samples revealed no phase transitions between 25°C and approximately 200°C, where the polymer begins to decompose. alfa-chemistry.com

The molecular weight of the synthesized poly(p-tolylsilane) can be controlled to some extent by the choice of catalyst, with weight-average molecular weights (Mw) in the range of 1000–4000 g/mol being reported. alfa-chemistry.com In some instances, reports have also mentioned the possibility of a syndiotactic microstructure for poly(p-tolylsilane).

Polymer PropertyFinding
Polymer NamePoly(p-tolylsilane)
Monomerp-Tolylsilane
Synthesis MethodCatalytic Dehydrocoupling
Predominant MicrostructureAtactic alfa-chemistry.com
Physical FormWhite, glassy solid alfa-chemistry.com
Molecular Weight (Mw)1000–4000 g/mol alfa-chemistry.com
Thermal BehaviorNo phase transitions from 25 to ~200°C alfa-chemistry.com

Silicon-Containing Arylacetylene Resins

Silicon-containing arylacetylene (PSA) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, processability, and dielectric properties, making them valuable in the aerospace and microelectronics industries. ecust.edu.cn The incorporation of silicon-based moieties, such as those derived from this compound, into the polymer backbone can enhance these properties.

The introduction of silicon-containing units into arylacetylene resins has been shown to decrease the melting point and improve the solubility of the resulting resin. mdpi.com This is a crucial advantage for processing, as it allows for a wider temperature window for manufacturing and fabrication. ecust.edu.cn For instance, the processing window for some fluorine-containing silicon arylacetylene resins ranges from 40°C to 150°C. ecust.edu.cn

The thermal properties of the cured resins are also significantly influenced by the silicon content. Cured PSA resins can exhibit excellent thermal stability, with some formulations showing a 5% weight loss temperature (Td5) as high as 546°C in a nitrogen atmosphere. mdpi.com The decomposition residue at high temperatures is also substantial, indicating a robust material. ecust.edu.cn

Furthermore, the mechanical properties of these resins are noteworthy. For example, a cured resin incorporating 2,5-diphenyl- Current time information in Bangalore, IN.dakenchem.comgoogle.com-oxadiazole and polar aromatic ether structures demonstrated a flexural strength of 69.6 MPa and a flexural modulus of 2.5 GPa at room temperature. mdpi.com Molecular dynamics simulations have been employed to understand the structure-property relationships in these resins, revealing that factors like the ratio of vinyl to acetylene (B1199291) groups and the presence of branched structures can influence thermal and rheological properties. mdpi.com

Additives in Advanced Functional Materials

This compound and its derivatives are utilized as additives to enhance the properties of various advanced functional materials. dakenchem.comdakenam.com These additives can improve processability, prolong the lifespan, and impart specific physicochemical characteristics to polymer formulations. oleon.com

In the context of polymer composites, silane-based additives can function as coupling agents to improve the interfacial adhesion between the polymer matrix and reinforcing fillers. This leads to materials with enhanced mechanical properties. For example, silicon-containing arylacetylene resin-like silane coupling agents have been synthesized to improve the interfacial properties of composites. orcid.org

Derivatives of this compound can also be used to create cross-linking resins and oligomers that enhance the cross-linking between siloxane polymers. google.com For example, compounds like tri-(3-glycidoxypropyl)p-tolylsilane can be used in compositions for adhesives, encapsulants, and other applications in semiconductor packaging. google.com

Sensor Technologies and Fluorescent Probes

The unique electronic and photophysical properties of molecules containing silicon and aromatic rings make them suitable for applications in sensor technologies and as fluorescent probes. While direct applications of this compound in this area are emerging, related structures demonstrate the potential.

Silole- and silafluorene-vinylene polymers, which share structural similarities with derivatives of this compound, have been synthesized and shown to be effective in the detection of nitroaromatic explosives through fluorescence quenching. researchgate.net The fluorescence of these polymers is sensitive to the presence of analytes like TNT, DNT, and picric acid. researchgate.net

The development of fluorescent probes for various ions and biological molecules is a significant area of research. nih.govnih.govrsc.orgrsc.org For instance, porphyrin derivatives have been used to create fluorescent sensors for metal ions like Zn2+ and Hg2+. The principle often involves a change in the fluorescence spectrum or intensity of the probe upon binding to the target analyte.

While not a fluorescent probe itself, the core structure of this compound can be functionalized to create such probes. The synthesis of p-carboxyphenyl derivatives from p-tolyl-silanes highlights a pathway to creating functionalized molecules that could act as ligands or sensors. researchgate.net The development of advanced sensor technologies, including those based on wireless sensor networks and various physical sensing principles, provides a broad context for the application of new sensing materials. researchgate.netamazon.comoceansciencetechnology.com

Q & A

Q. What are the standard synthetic routes for Tetra-p-tolylsilane, and how can reaction conditions be optimized for reproducibility?

Tetra-p-tolylsilane is typically synthesized via Grignard or organometallic coupling reactions. For example, reacting p-tolylmagnesium bromide with silicon tetrachloride under anhydrous conditions yields the compound. Optimization involves controlling stoichiometry (e.g., 4:1 molar ratio of Grignard reagent to SiCl₄), inert atmosphere (argon/nitrogen), and low temperatures (−78°C to 0°C) to minimize side reactions . Post-synthesis purification via recrystallization (e.g., using toluene/hexane) or column chromatography (silica gel, non-polar eluents) is critical. Characterization via ¹H/¹³C NMR and X-ray crystallography confirms structure and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.3 ppm for methyl groups) and ²⁹Si NMR (δ −18 to −22 ppm for tetraaryl silanes) .
  • X-ray crystallography : Resolves bond lengths (Si–C ~1.87 Å) and confirms tetrahedral geometry .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₂₈H₂₈Si (MW 384.6 g/mol) .
  • Elemental analysis : Validates carbon/hydrogen content (±0.3% theoretical values) .

Q. What are the solubility and stability profiles of this compound, and how do they influence experimental design?

The compound is soluble in aromatic solvents (toluene, benzene) and chlorinated solvents (CH₂Cl₂, CHCl₃) but insoluble in polar solvents (water, alcohols). Stability studies show decomposition above 200°C (TGA data) and sensitivity to strong acids/bases. Storage under inert conditions (−20°C, argon) is recommended for long-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in bond angles or packing structures may arise from polymorphism or solvent inclusion. Use temperature-dependent XRD to assess phase transitions and DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental geometries. Cross-validate with solid-state NMR to detect dynamic disorder .

Q. What role does this compound play in the design of silicon-based porous materials, and how can its steric effects be quantified?

As a bulky precursor, it stabilizes metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) by preventing interpenetration. Steric parameters (e.g., Tolman cone angle ≈160°) are calculated via molecular modeling (Avogadro, Gaussian). Experimental validation includes gas adsorption (BET surface area) and PXRD to confirm framework integrity .

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?

In Pd-catalyzed couplings, the silane acts as a reductant or silicon donor. Mechanistic studies employ kinetic isotope effects (e.g., deuterated analogs) and in situ IR spectroscopy to track Si–C bond cleavage. Competitive experiments with aryl halides quantify electronic effects (Hammett plots) .

Q. How do computational methods (e.g., DFT, MD) enhance the understanding of this compound’s electronic properties?

DFT calculations (B3LYP/def2-TZVP) predict HOMO/LUMO energies (−6.3 eV/−1.8 eV) and charge distribution (NPA analysis). Molecular dynamics (MD) simulations (AMBER force field) model aggregation behavior in solution, correlating with experimental DLS data .

Methodological Guidance

Q. How should researchers design kinetic studies for reactions involving Tetra-p-tolylsilane?

  • Use stopped-flow UV-Vis or NMR spectroscopy to monitor real-time kinetics.
  • Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from Arrhenius plots.
  • Control moisture/oxygen rigorously using Schlenk techniques .

Q. What strategies mitigate challenges in synthesizing this compound analogs with electron-deficient aryl groups?

Electron-withdrawing substituents (e.g., nitro, cyano) reduce nucleophilicity. Strategies include:

  • Using stronger bases (LDA instead of Grignard).
  • Employing ultrasound-assisted synthesis to enhance reaction rates .

Q. How can interdisciplinary approaches (e.g., materials science, catalysis) expand applications of Tetra-p-tolylsilane?

  • In photovoltaics , integrate into hole-transport layers (HTLs) for perovskite solar cells.
  • In catalysis , use as a ligand for transition metals (e.g., Ru, Ir) to modulate steric/electronic environments .

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